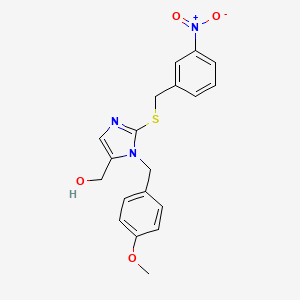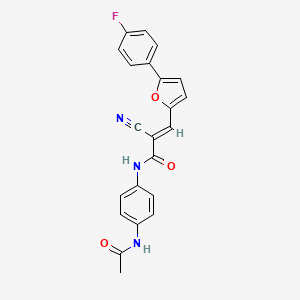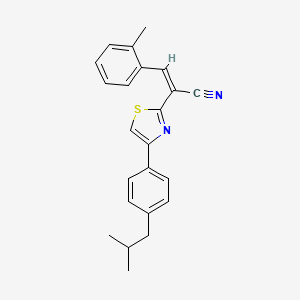
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, commonly known as ITA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITA belongs to the family of acrylonitriles, which are known for their diverse biological activities.
Scientific Research Applications
Optical Properties and Application Prospects
One study delves into the design and synthesis of new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, showcasing a wide range of fluorescent colors and intensities. These thiazoles exhibit multifunctional properties, including good emission in solid and suspension phases, significant positive solvatochromism, and tunability of color and intensity. Photophysical investigations underpin their potential in biological imaging, given their excellent penetration and accumulation in living cells (Eltyshev et al., 2021).
Reductive Transformations
Another aspect of research focused on the reduction of similar acrylonitrile derivatives with lithium aluminum hydride, yielding (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This study, which emphasizes synthetic pathways, contributes to the broader understanding of manipulating such compounds for potential applications in organic synthesis (Frolov et al., 2005).
Photophysical Properties for Optoelectronic Applications
Research on thiophenylacrylonitrile derivatives containing a triphenylamine moiety reveals insights into their UV-Vis absorption and photoluminescent spectra, highlighting their suitability for optoelectronic devices. The synthesis approach and photophysical properties suggest a pathway for developing novel materials for electronic and photonic technologies (Fang & Yu, 2009).
Catalytic Asymmetry and Chemical Reactivity
The catalytic asymmetric conjugate addition of isocyanoacetate to similar acrylonitrile derivatives unveils a method to achieve functionalized imines with high enantioselectivity. Such chemical reactivity is crucial for advancing asymmetric synthesis methods, with implications for creating chiral molecules of pharmaceutical relevance (Del Fiandra et al., 2016).
Enhanced Nonlinear Optical Limiting
Investigations into donor-acceptor substituted thiophene dyes, including acrylonitrile derivatives, demonstrate enhanced nonlinear optical limiting suitable for optoelectronic devices. This study underscores the compound's role in developing materials for protecting human eyes and optical sensors, stabilizing light sources in optical communications (Anandan et al., 2018).
properties
IUPAC Name |
(Z)-3-(2-methylphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2S/c1-16(2)12-18-8-10-19(11-9-18)22-15-26-23(25-22)21(14-24)13-20-7-5-4-6-17(20)3/h4-11,13,15-16H,12H2,1-3H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTLFKPNRAWLOJ-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

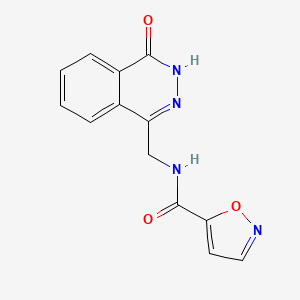
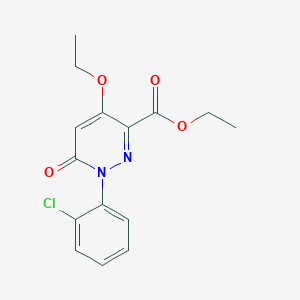
![tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2676762.png)
![3-{3-[(Furan-2-ylmethyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid](/img/structure/B2676766.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2676768.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2676770.png)
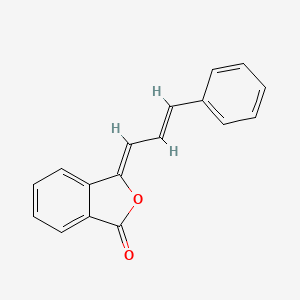
![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)
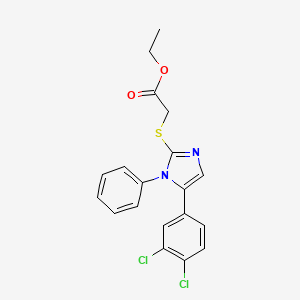
![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)

